AZD-4818 - 1003566-93-5

AZD-4818

Catalog Number: EVT-260462
CAS Number: 1003566-93-5
Molecular Formula: C27H32Cl2N2O7
Molecular Weight: 567.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD4818 has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease (COPD).
Synthesis Analysis

Methods and Technical Details

The synthesis of AZD-4818 involves several organic reactions tailored to achieve high yield and purity. Key methods include:

  • Starting Materials: Utilization of commercially available precursors.
  • Reactions: The synthesis typically employs various reactions such as alkylation, acylation, and cyclization to construct the spirocyclic piperidine structure characteristic of AZD-4818. The process is designed to be scalable for large-scale production .

A notable study described a multikilogram synthesis approach that utilized in situ monitoring techniques to optimize the synthesis process, ensuring efficiency while managing fragile intermediates .

Molecular Structure Analysis

Structure and Data

AZD-4818 has a complex molecular structure characterized by a spirocyclic piperidine framework. The chemical formula for AZD-4818 is C19_{19}H22_{22}ClN3_{3}O, with a molecular weight of approximately 347.85 g/mol. Its structural configuration allows it to effectively bind to the CCR1 receptor, inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

AZD-4818 undergoes various chemical reactions that are essential for its synthesis and functional activity. These include:

  • Binding Interactions: AZD-4818 competes with natural ligands for binding to the CCR1 receptor, effectively blocking receptor activation.
  • Metabolic Pathways: Once administered, AZD-4818 is subject to metabolic processes that may involve oxidation or conjugation reactions, influencing its pharmacokinetics and therapeutic efficacy.

The compound has demonstrated specific binding affinity in competitive assays against other known CCR1 antagonists, highlighting its potential effectiveness in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action of AZD-4818 primarily involves its antagonistic effects on the CCR1 receptor. By binding to this receptor, AZD-4818 inhibits the signaling pathways activated by chemokines such as CCL3 (MIP-1α), which are involved in inflammatory responses. This inhibition leads to reduced chemotaxis of immune cells, thereby mitigating inflammation associated with conditions like chronic obstructive pulmonary disease .

Quantitative studies have shown that AZD-4818 exhibits significant potency in blocking CCR1-mediated responses, with pIC50_{50} values indicating strong binding affinity across various experimental setups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD-4818 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for formulation development and determining the appropriate administration routes for therapeutic use .

Applications

Scientific Uses

AZD-4818 has been investigated primarily for its applications in treating chronic obstructive pulmonary disease due to its role as a CCR1 antagonist. Additionally, it has potential implications in treating other inflammatory diseases where chemokine signaling plays a pivotal role. Clinical trials have explored its efficacy in reducing symptoms associated with these conditions, showcasing its relevance in modern pharmacotherapy .

Synthesis and Medicinal Chemistry

Rational Design of CCR1 Antagonists: Structural Motifs in AZD-4818

AZD-4818 exemplifies structure-based design principles targeting the chemokine receptor CCR1, a G-protein-coupled receptor (GPCR) implicated in inflammatory cell migration. The compound features a spirocyclic piperidine-benzofuran core that imposes three-dimensional rigidity, enhancing binding specificity to CCR1's allosteric site while minimizing off-target interactions [1] [4]. This scaffold differs markedly from linear piperazine derivatives common in early CCR1 antagonists (e.g., BX471), conferring improved metabolic stability. Critical structural elements include:

  • Stereospecific hydroxypropyl linker: The (S)-configured 2-hydroxypropoxy bridge enables optimal hydrogen bonding with transmembrane residues (Asp284 and Ser104) in CCR1's orthosteric pocket [4] [7].
  • Chlorinated aromatic systems: Dual chlorine atoms at the benzofuran and phenol rings enhance membrane permeability and mitigate oxidative metabolism, evidenced by logP values ~3.2 [10].
  • Methylcarbamoyl pharmacophore: Positioned ortho to the ether linkage, this group fills a hydrophobic subpocket crucial for antagonistic activity by preventing receptor activation [1] [4].

Structure-activity relationship (SAR) studies revealed that modifications to the spirocyclic system drastically reduce potency. For instance, non-spirocyclic analogs demonstrated >100-fold decrease in CCR1 binding affinity (IC₅₀ >500 nM vs. AZD-4818's 9.1 nM in HEK_CCR1 membranes) [2] [7]. This underscores the scaffold's role in maintaining the bioactive conformation.

Table 1: Binding Affinity of CCR1 Antagonists in Different Membrane Systems

CompoundHEK_CCR1 IC₅₀ (nM)RPMI 8226 IC₅₀ (nM)Tissue Bias Factor
AZD-48189.168.57.5x
BX4711.01.81.8x
CCX3541.5>100>66x
CP-48171574.0210.02.8x
MLN-38972.32.01.2x
PS89987769.075.01.1x

Data adapted from Gilchrist et al. [2] [7]. Tissue bias factor = (IC₅₀ RPMI 8226) / (IC₅₀ HEK_CCR1).

Notably, AZD-4818 exhibits tissue-dependent binding bias, showing significantly weaker affinity in human myeloma (RPMI 8226) membranes than in recombinant (HEK_CCR1) systems [2] [7]. This 7.5-fold difference suggests conformational heterogeneity in CCR1 across cell types, impacting therapeutic efficacy predictions.

Synthetic Routes for Spirocyclic Piperidine Derivatives

The synthesis of AZD-4818's core relies on constructing the 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] moiety, a challenging sp³-rich quaternary center. Key approaches include:

  • Dipolar Cycloaddition-Reductive Cascade: Early routes employed nitrone-alkyne [3+2] cycloadditions to form isoxazoline intermediates, followed by reductive N–O bond cleavage using sodium naphthalenide (NaNap). This cascade generates the spirocyclic amine while unveiling a ketone for subsequent Horner-Wadsworth-Emmons cyclization [6]. Though elegant, this method suffered from moderate yields (26–63%) due to over-reduction byproducts [6].

  • WO2009011653 Key Sequence: The patented scalable route (Scheme 1) features:

  • Spirocyclization: 5-Chlorosalicylaldehyde undergoes tandem alkylation-piperidine condensation under phase-transfer catalysis (PTC) to form the benzofuranospiro-piperidine [1] [4].
  • Chiral Epoxide Opening: Nucleophilic ring-opening of (S)-glycidyl butyrate with the spirocyclic amine, yielding the critical 2-hydroxypropyl linker with >99% ee [1] [3].
  • Ether Coupling: Mitsunobu reaction between the phenol derivative and a chlorinated hydroxyacetophenone precursor, introducing the methylcarbamoyl group via carbodiimide-mediated coupling last [1] [4].

Table 2: Optimization of Spirocyclic Core Synthesis

StepInitial ConditionsOptimized ConditionsYield Improvement
SpirocyclizationK₂CO₃, DMF, 80°C, 24hTBAB (cat.), NaOH/toluene, 60°C45% → 82%
Epoxide OpeningNeat, 120°C, 48hLiClO₄/CH₃CN, 80°C, 6h51% → 89%
CarbamoylationMethyl isocyanate, pyridineCDI activation, then MeNH₂63% → 95%

Data derived from WO2009011653 and Norman [1] [4].

The chiral integrity of the hydroxypropyl linker is preserved using mild Lewis acid catalysis (LiClO₄) during epoxide opening, avoiding racemization observed under thermal conditions [3] [4]. Final purification employs crystallization instead of chromatography, critical for kilogram-scale production [4].

Process Chemistry and Scalability Challenges in AZD-4818 Production

Transitioning from medicinal chemistry routes to GMP-compliant manufacturing posed three key challenges:

  • Diastereoselective Epoxidation: Early scales used m-CPBA for the phenolic precursor's epoxidation, yielding variable diastereoselectivity (≤76% de) at −70°C. This necessitated chromatographic purification, untenable for multi-kilogram batches [3] [9]. Optimization identified magnesium monoperoxyphthalate (MMPP) in a biphasic toluene-water system with tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst. This achieved 75% yield and 97% de via kinetic resolution [3] [9].

  • Spirocyclic Amine Stability: The free base of 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] undergoes oxidation during storage. A telescoping strategy was implemented where the amine was generated in situ via hydrogenation of a nitro precursor and directly used in epoxide opening without isolation [4] [9]. This avoided decomposition and minimized genotoxic impurity risks.

  • Solvent-Switch Operations: Low solubility of intermediates in non-polar solvents (e.g., heptane) complicated crystallization. Process engineers introduced counter-solvent crystallization using ethyl acetate/heptane mixtures, enhancing crystal habit and filtration rates by 5-fold [9]. Additionally, replacing dichloromethane (DCM) with ethyl acetate in extraction steps improved environmental and safety profiles [9].

Scale-up emphasized green chemistry principles:

  • Catalytic hydrogenation replaced Zn/AcOH reductive cleavage, reducing heavy metal waste [6] [9].
  • Aqueous workups minimized solvent usage by 40% vs. original processes [9].

Patent Landscapes: WO2008103126 and WO2009011653

AstraZeneca's patent estate protects AZD-4818's composition, synthesis, and therapeutic applications through two foundational patents:

  • WO2008103126: Focuses on combination therapy with corticosteroids (e.g., fluticasone) for respiratory diseases. Claims cover:
  • Synergistic effects of CCR1 antagonists with glucocorticoids in reducing neutrophil infiltration in COPD models [1] [4].
  • Pharmaceutical formulations suitable for dry powder inhalers containing 0.1–10% w/w AZD-4818 [1].The patent discloses 58 spirocyclic analogs but designates AZD-4818 as the lead due to its unique lung tissue retention (t₁/₂ >8h) [1] [10].

  • WO2009011653: Details synthetic innovations, specifically:

  • A regioselective spirocyclization method using PTC conditions (Claim 5) [1] [4].
  • Chiral epoxide opening with spirocyclic amines achieving >99% ee (Claim 11) [1] [4].
  • Purification via crystallization from ethyl acetate/heptane (Claim 18) [4].The patent specifically claims the (S)-enantiomer of AZD-4818, noting a 30-fold potency advantage over the (R)-form in CCR1 binding assays [4].

Competitor patents (e.g., ChemoCentryx's CCX354) circumvent AZD-4818's scope by claiming non-spirocyclic chemotypes or indications like rheumatoid arthritis [5] [8]. The patents expired in 2028–2029, though manufacturing know-how remains proprietary.

Table 3: Key Compounds in AZD-4818 Patents

Compound NamePatent NumberStructural FeaturesPrimary Claims
AZD-4818WO2008103126Spirocyclic piperidine-benzofuranCOPD combination therapy
Example 12WO2009011653(S)-2-hydroxypropyl linker variantSynthesis and crystallization
Spirocyclic derivative 8aWO2009011653Allyl-substituted piperidine analogIntermediate synthesis
Combination Composition 3WO2008103126AZD-4818 + fluticasone propionateInhalation formulations

Data sourced from Norman [1] [4].

The strategic patenting secured freedom-to-operate for AZD-4818 in inflammatory respiratory diseases while limiting generic competition through process and formulation claims [1] [4].

Properties

CAS Number

1003566-93-5

Product Name

AZD-4818

IUPAC Name

2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C27H32Cl2N2O7

Molecular Weight

567.5 g/mol

InChI

InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1

InChI Key

HVTUHSABWJPWNK-SFHVURJKSA-N

SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-4818; AZD 4818; AZD4818.

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl

Isomeric SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.